

Water solubility of bis(2-chloroethyl)ammonium chloride

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Compound of Interest

Compound Name: *Bis(2-chloroethyl)ammonium chloride*

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An In-depth Technical Guide on **Bis(2-chloroethyl)ammonium Chloride**: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ammonium chloride, also known as Nor-nitrogen mustard hydrochloride (CAS No: 821-48-7), is a vital organic compound widely utilized as a reactive intermediate in organic synthesis.^[1] Its primary significance lies in its role as a key precursor for the production of nitrogen mustard-based alkylating agents, a class of compounds extensively used in chemotherapy for treating various cancers.^{[2][3]} The high reactivity of its two chloroethyl groups allows for the alkylation of nucleophilic sites on biological macromolecules, a property that is fundamental to the cytotoxic action of the drugs derived from it.^{[4][5]} This technical guide provides a comprehensive overview of its water solubility, detailed experimental protocols for its synthesis and analysis, and the biological pathways associated with its derivatives.

Physicochemical Properties

Bis(2-chloroethyl)ammonium chloride is a white to beige crystalline powder.^{[6][7]} A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
CAS Number	821-48-7	[8]
Molecular Formula	C ₄ H ₁₀ Cl ₃ N	[8]
Molecular Weight	178.49 g/mol	[7]
Appearance	White to beige crystalline powder	[6][7]
Melting Point	212-215 °C (with decomposition)	[8][9]
Water Solubility	>100 g/L	[8][9]
IUPAC Name	2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride	[10]

Experimental Protocols

Detailed methodologies for the determination of water solubility, chemical synthesis, and analytical characterization are crucial for researchers working with this compound.

Determination of Water Solubility

This protocol describes a standard method for determining the aqueous solubility of **bis(2-chloroethyl)ammonium chloride**.[\[11\]](#)

Objective: To quantify the solubility of **bis(2-chloroethyl)ammonium chloride** in water at a constant temperature.

Materials:

- **Bis(2-chloroethyl)ammonium chloride**
- Deionized water
- Stir plate and magnetic stir bar

- Constant temperature bath
- Analytical balance
- Volumetric flasks
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Equilibration: Maintain a constant temperature for the deionized water using the temperature bath.
- Saturation: To a fixed volume of the temperature-controlled water, add increasing, pre-weighed amounts of **bis(2-chloroethyl)ammonium chloride**.
- Stirring: Stir the solution vigorously using a magnetic stirrer until a saturated solution is achieved, indicated by the presence of undissolved solid material.
- Settling: Allow the undissolved solid to settle by ceasing stirring and letting the solution stand.
- Separation: Carefully centrifuge an aliquot of the supernatant to remove any suspended solid particles.
- Quantification: Analyze the concentration of the dissolved solute in the clear supernatant using a validated HPLC method.^[11] This involves creating a calibration curve with standard solutions of known concentrations to accurately determine the concentration in the saturated sample.^[11]

Synthesis of Bis(2-chloroethyl)ammonium chloride

The most common synthetic route involves the reaction of diethanolamine with thionyl chloride.^{[2][12]}

Objective: To synthesize **bis(2-chloroethyl)ammonium chloride** from diethanolamine.

Materials:

- Diethanolamine
- Thionyl chloride (SOCl_2)
- 1,2-Dichloroethane (anhydrous)
- Methanol

Procedure:

- In a 1 L round-bottom flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous 1,2-dichloroethane.[\[12\]](#)
- Slowly add 51.0 mL of thionyl chloride to the stirred mixture. A solid suspension will form immediately.[\[12\]](#)
- Warm the mixture to approximately 50°C to dissolve the initial suspension.[\[12\]](#)
- Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During the reflux period, the solid will dissolve and then a crystalline solid will reappear.[\[12\]](#)
- After 3 hours, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.[\[12\]](#)
- Remove the solvents under reduced pressure using a rotary evaporator. The resulting white crystalline material is **bis(2-chloroethyl)ammonium chloride**, typically obtained in a quantitative yield.[\[12\]](#)
- The crude product can be purified by recrystallization from a suitable solvent system like methanol/ether.[\[7\]](#)

Analytical Characterization (HPLC Method)

Purity analysis is essential to ensure the quality of the synthesized compound. A reverse-phase HPLC method is commonly employed.[\[2\]](#)[\[6\]](#)

Objective: To determine the purity of a **bis(2-chloroethyl)ammonium chloride** sample.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[2]

Chromatographic Conditions:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).[2]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 195-210 nm.[2][6]
- Injection Volume: 10-20 μ L.[2][6]
- Column Temperature: 30-40 $^{\circ}$ C.[2][6]

Procedure:

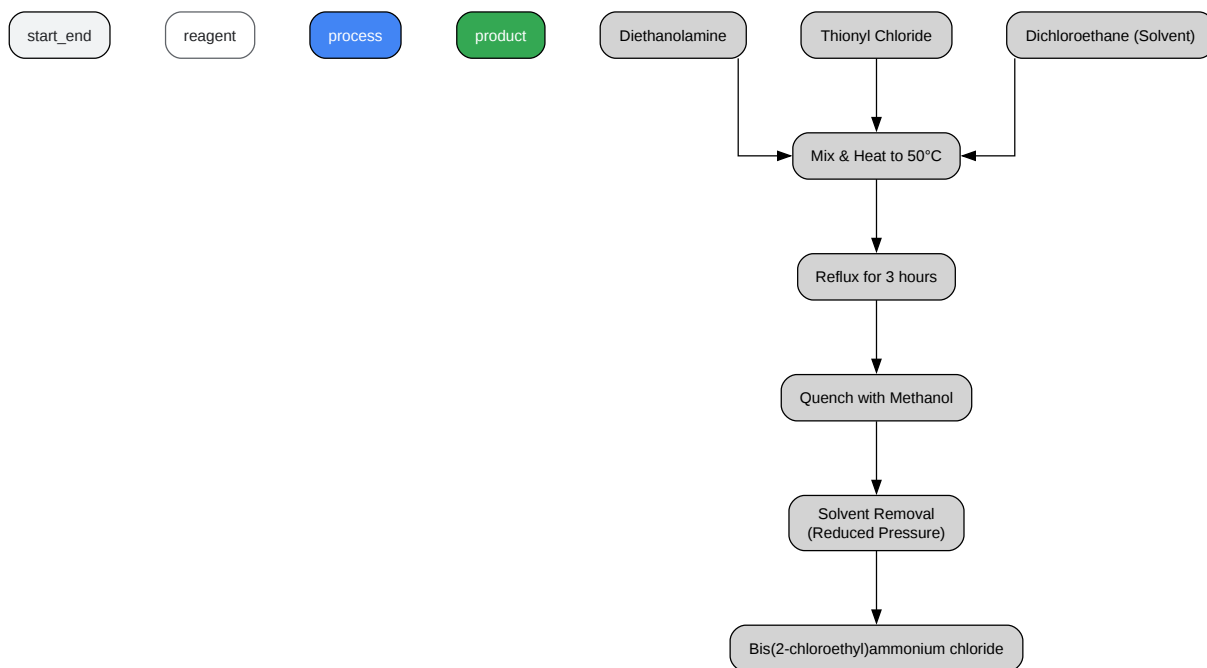
- Standard Preparation: Prepare a standard solution of **bis(2-chloroethyl)ammonium chloride** of a known concentration (e.g., 1.0 mg/mL) in a suitable diluent like water.[6]
- Sample Preparation: Prepare the test sample solution at the same concentration as the standard.[6]
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Calculate the percentage purity by comparing the area of the main peak in the sample chromatogram to the total peak area.[2]

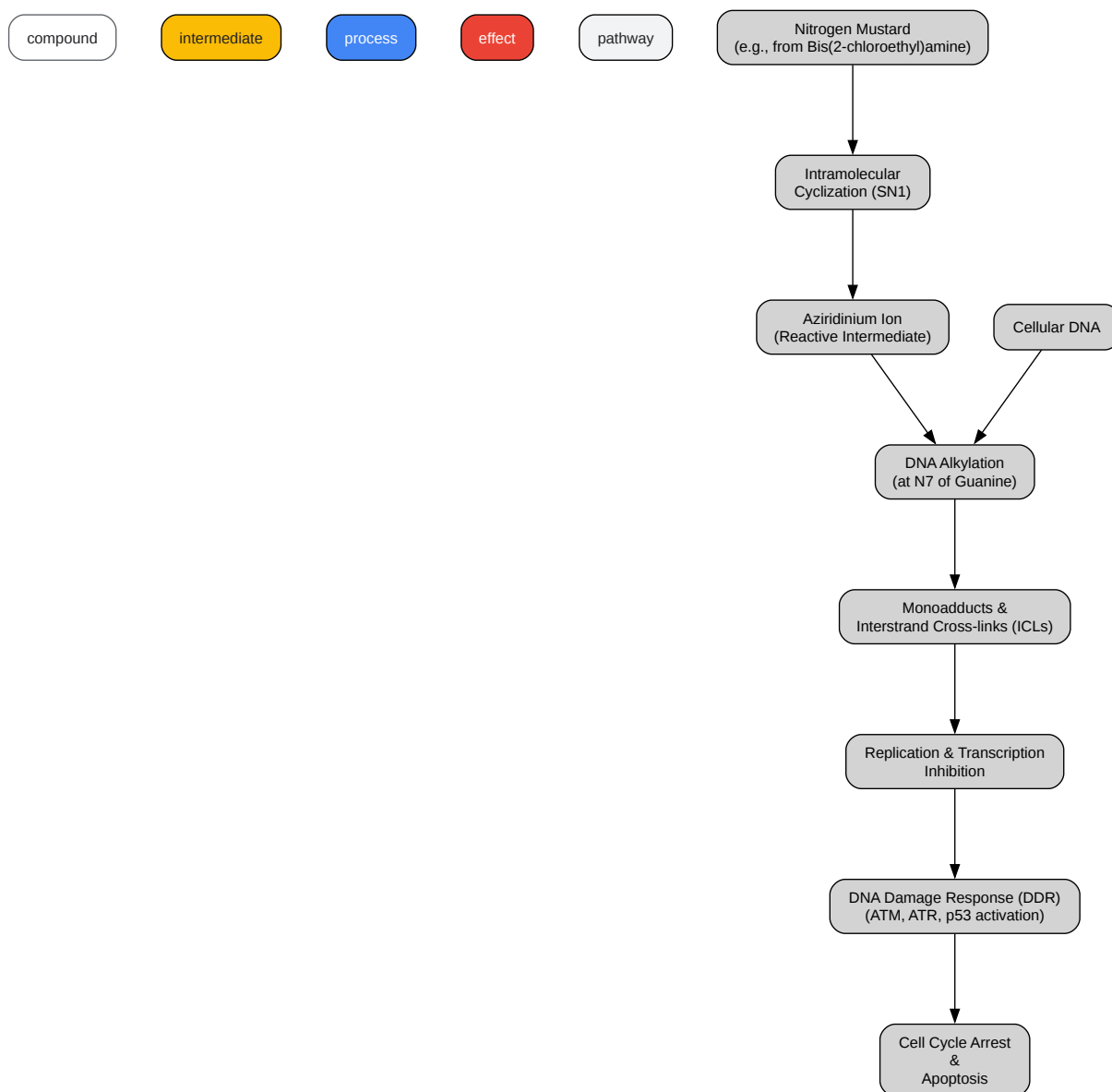
Workflows and Signaling Pathways

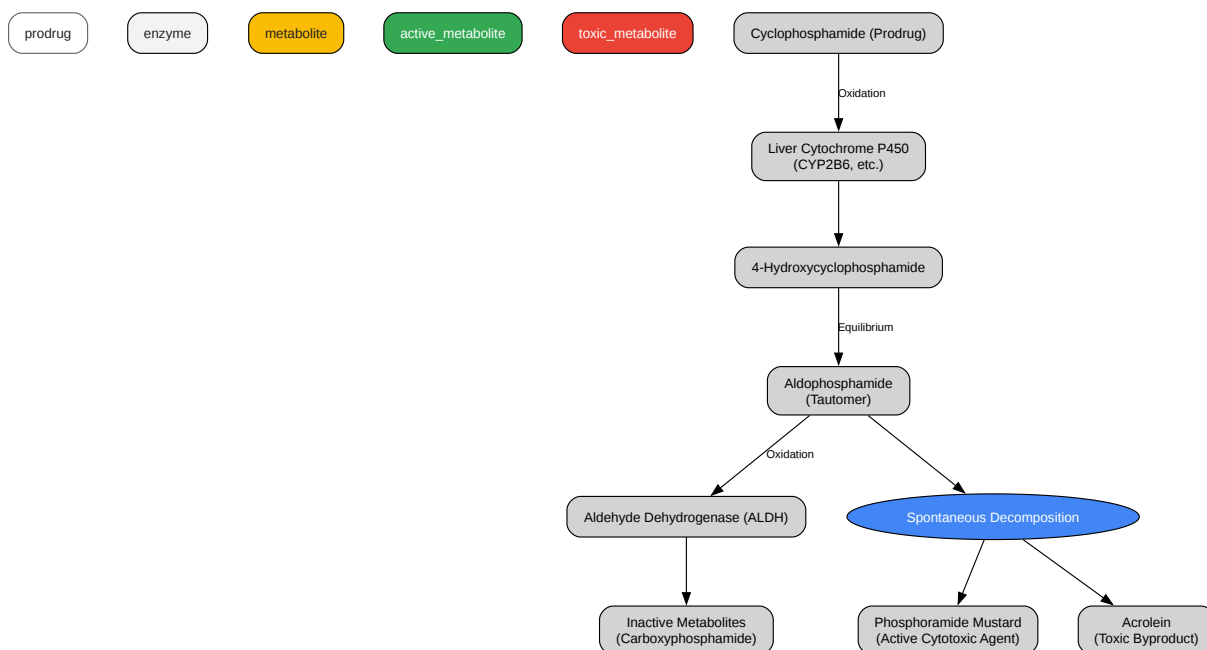
The utility of **bis(2-chloroethyl)ammonium chloride** in drug development stems from its role as a precursor to potent DNA alkylating agents. The following diagrams illustrate its synthesis and the mechanism of action of its derivatives.

Synthesis Workflow

The synthesis of **bis(2-chloroethyl)ammonium chloride** is a straightforward chemical process that can be represented as a logical workflow.







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